molecular formula C11H8FNO3 B12123617 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B12123617
M. Wt: 221.18 g/mol
InChI Key: PWMVAHBNGWGLNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF₃SiH₃, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes and proteins, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, making it effective against bacterial infections .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

PWMVAHBNGWGLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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